5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
InChI Key |
AXOCBMNRBIPJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1I |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Iodo 4 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Reactivity of the Pyrrolo[2,3-b]pyridine Nitrogen Atoms
The pyrrolo[2,3-b]pyridine scaffold possesses two nitrogen atoms with distinct reactivity. The N1 atom of the pyrrole (B145914) ring is generally nucleophilic and can undergo substitution reactions. In contrast, the N7 atom in the pyridine (B92270) ring is basic and can be protonated or coordinated to metal ions.
N-Alkylation and N-Arylation:
The N1-H of the pyrrole ring can be readily deprotonated by a base to form an anion that can be subsequently alkylated or arylated. While specific studies on the N-alkylation of 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented, the general reactivity of the 7-azaindole (B17877) core suggests that this transformation is feasible. For instance, N-alkylation of related azaindoles has been achieved using various alkyl halides in the presence of a base. organic-chemistry.orgnih.gov The introduction of an N-alkyl group can influence the stability and electrophilicity of the azaindole system. nih.gov
One-pot procedures involving N-arylation followed by Sonogashira coupling have been developed for the synthesis of 1,2-disubstituted azaindoles, highlighting the reactivity of the N1 position towards arylation. nih.gov
N-Oxidation:
The pyridine nitrogen (N7) can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide can then be used to facilitate substitutions on the pyridine ring. For example, 4-halo-7-azaindoles can be synthesized from the corresponding N-oxide by reaction with phosphorus oxyhalides. google.com This suggests that the N7 atom of this compound could be selectively oxidized to enable further functionalization of the pyridine ring.
Table 1: Representative N-Functionalization Reactions of the Pyrrolo[2,3-b]pyridine Core
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl halide, Base | N1-Alkyl-pyrrolo[2,3-b]pyridine | organic-chemistry.orgnih.gov |
| N-Arylation | Aryl halide, Pd catalyst, Base | N1-Aryl-pyrrolo[2,3-b]pyridine | nih.gov |
| N-Oxidation | H₂O₂, Organic solvent | Pyrrolo[2,3-b]pyridine N-oxide | google.com |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole and Pyridine Rings
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, while the electron-deficient pyridine ring is more prone to nucleophilic attack.
Electrophilic Substitution:
Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine core, such as nitration, nitrosation, bromination, and iodination, predominantly occur at the C3 position. rsc.orgevitachem.com Recent studies have shown that regioselective C3-chalcogenation (sulfenylation and selenylation) of 7-azaindoles can be achieved using molecular iodine as a catalyst. acs.org This indicates that the C3 position of this compound is likely to be the primary site for electrophilic attack. The presence of the methyl group at C4 may further influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution:
The pyridine ring of the 7-azaindole system is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or through the formation of an N-oxide. The iodo-substituent at the C5 position can potentially undergo nucleophilic aromatic substitution (SNAr), although this is less common for iodo- leaving groups compared to fluoro- or chloro-substituents in activated systems. nih.govyoutube.com More commonly, the iodo group serves as a handle for transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-H Activation and Functionalization Strategies
Palladium-catalyzed reactions are powerful tools for the functionalization of the pyrrolo[2,3-b]pyridine nucleus. acs.orgwhiterose.ac.uk
C-H Activation:
Direct C-H activation and functionalization of the 7-azaindole core have been reported. For instance, palladium-catalyzed direct arylation of N-methyl-7-azaindole N-oxides can occur regioselectively on the azine (pyridine) ring. acs.org Following deoxygenation, a subsequent direct arylation can take place at the C2/C3 positions of the azole (pyrrole) moiety. acs.org Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with alkyl bromides has also been demonstrated. nih.gov
Cross-Coupling Reactions:
The iodo group at the C5 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituted azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl groups. nih.govepo.orgucl.ac.uk
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, using a palladium catalyst, a copper co-catalyst, and a base. nih.gov This is a valuable method for introducing alkynyl moieties.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the iodo-azaindole with an amine in the presence of a palladium catalyst and a base. This is a key method for introducing amino groups at the C5 position. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the iodo-azaindole with an organostannane reagent, catalyzed by palladium. epo.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 5-Aryl/heteroaryl derivative | nih.govepo.orgucl.ac.uk |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl derivative | nih.gov |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | 5-Amino derivative | nih.gov |
| Stille | Organostannane | Pd catalyst | 5-Alkyl/aryl derivative | epo.org |
Oxidation and Reduction Chemistry of the Pyrrolo[2,3-b]pyridine Core
Oxidation:
As mentioned in section 3.1, the pyridine nitrogen of the pyrrolo[2,3-b]pyridine ring system can be oxidized to an N-oxide. google.com The pyrrole ring, being electron-rich, can also be susceptible to oxidation under certain conditions, potentially leading to ring-opened products or the formation of oxindoles, although specific studies on this compound are limited. The use of oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been employed for the aromatization of 7-azaindolines to 7-azaindoles, avoiding harsher metal-based oxidants. epo.org
Reduction:
The pyridine ring of the 7-azaindole nucleus can be reduced under catalytic hydrogenation conditions. However, the pyrrole ring is generally more resistant to reduction. The iodo-substituent at the C5 position can be susceptible to reduction (hydrodeiodination) under certain catalytic conditions, which can be an undesired side reaction during cross-coupling reactions. nih.gov
Ring-Opening and Rearrangement Reactions
While the pyrrolo[2,3-b]pyridine core is generally stable, ring-opening and rearrangement reactions can occur under specific conditions.
Ring-Opening:
Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to cause ring-expansion to a 1,8-naphthyridine. rsc.org The development of new synthetic methodologies for 7-azaindole derivatives has sometimes involved ring-opening of other heterocyclic systems, such as 3-substituted indoles and 3-nitrochromone, followed by cyclization. uni-rostock.de
Rearrangement Reactions:
Rearrangement reactions of the pyrrolo[2,3-b]pyridine skeleton itself are not commonly reported. However, the synthesis of related fused pyridine ring systems can involve electrocyclization and rearrangement of precursor molecules. nih.gov
Derivatization via Addition and Cycloaddition Reactions
Addition Reactions:
The C=N bond in the pyridine ring can undergo addition reactions. For example, the Chichibabin reaction, involving the nucleophilic addition of an amide to a pyridine ring, has been used in the synthesis of 2-phenyl-7-azaindole. nih.gov
Cycloaddition Reactions:
The pyrrolo[2,3-b]pyridine system can participate in cycloaddition reactions, although this is a less explored area of its reactivity. The pyrrole ring can potentially act as a diene in Diels-Alder reactions, though its aromatic character reduces its reactivity in this regard. Theoretical studies have examined the [4+2] cycloaddition between 2-nitro-1H-pyrrole and isoprene. uni-rostock.de The development of synthetic routes to fused heterocyclic systems can involve cycloaddition reactions as key steps. uni-rostock.deajol.info
Molecular Design and Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine Compounds
Principles of Molecular Design for Targeted Biological Activities
The molecular design of pyrrolo[2,3-b]pyridine compounds is centered on the strategic placement of various substituents around the core scaffold to achieve high affinity and selectivity for a specific biological target. A common approach involves identifying the key interactions between a known ligand and its target protein, often through X-ray crystallography or computational modeling, and then designing new molecules that mimic or enhance these interactions.
For instance, in the design of kinase inhibitors, the pyrrolo[2,3-b]pyridine core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at different positions are then optimized to occupy specific pockets within the ATP-binding site, thereby influencing potency and selectivity. The design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as JAK1-selective inhibitors was guided by analyzing the binding modes of existing JAK inhibitors. nih.gov This hybridization of structural features from different known inhibitors is a common and effective strategy in drug design. sci-hub.se
The introduction of specific functional groups can also be used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. For example, the incorporation of fluorine atoms is a well-documented strategy to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. researchgate.net
Systematic SAR Analysis of Substituent Effects on the Pyrrolo[2,3-b]pyridine Scaffold
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. A systematic analysis of these substituent effects, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing lead compounds into potent and selective drug candidates.
Influence of Halogenation (e.g., Iodine at Position 5) on Biological Activity
Halogenation is a common strategy employed in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of a halogen atom can influence a molecule's electronics, lipophilicity, and conformation, all of which can impact its interaction with a biological target. In the context of pyrrolo[2,3-b]pyridines, halogenation at various positions has been shown to have a significant effect on their inhibitory activity against a range of kinases.
While direct studies on 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine are limited, research on related compounds provides valuable insights. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, substitution with halogens (F, Cl, Br, or I) at the 4-position of the phenyl ring was explored. nih.gov In another study on pyrrolo[2,3-d]pyrimidines, an intramolecular N—H⋯I hydrogen bond was observed in a 5-iodo substituted compound, suggesting that iodine can participate in specific interactions within the binding site. acs.org The size and polarizability of the iodine atom can lead to strong van der Waals and halogen bonding interactions, which can significantly enhance binding affinity.
The electronic effect of the halogen substituent is also a critical factor. Halogens are electron-withdrawing groups that can alter the electron density of the pyrrolo[2,3-b]pyridine ring system, thereby influencing its pKa and its ability to participate in hydrogen bonding and other interactions.
| Compound/Substituent | Target | Activity | Reference |
| 5-iodo-7-(5-deoxy-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine | Adenosine kinase | Potent inhibitor | acs.org |
| 4-Halogenated N-phenylthieno[2,3-b]pyridine-2-carboxamides | Forkhead Box M1 | Varied inhibitory activity | nih.gov |
Impact of Methyl and Other Alkyl Groups at Position 4
The introduction of a methyl or other alkyl groups at the 4-position of the pyrrolo[2,3-b]pyridine scaffold can have a profound impact on biological activity. These groups can influence the molecule's conformation, lipophilicity, and interaction with hydrophobic pockets in the target protein.
In the development of Janus kinase (JAK) inhibitors, the introduction of a methyl group on a piperidine (B6355638) ring attached to the pyrrolo[2,3-b]pyridine core was found to be crucial for achieving selectivity. Specifically, the (S,S)-enantiomer of a compound with a 2-methylpiperidine (B94953) moiety exhibited excellent potency for JAK1 and selectivity over other JAK isoforms. nih.gov This highlights the importance of stereochemistry and the precise positioning of alkyl groups for optimal target engagement.
Furthermore, a study on the C4-selective alkylation of pyridinium (B92312) derivatives demonstrated a method for introducing various alkyl groups at this position, underscoring the synthetic accessibility and importance of this modification. imist.ma The presence of a methyl group at C4 can provide a beneficial hydrophobic interaction with the target protein, filling a specific pocket and enhancing binding affinity. However, the size and nature of the alkyl group must be carefully considered, as bulky substituents can also lead to steric clashes and a decrease in activity.
| Compound/Substituent | Target | Effect of Methyl/Alkyl Group | Reference |
| (S,S)-enantiomer with 2-methylpiperidine | JAK1 | Enhanced potency and selectivity | nih.gov |
| C4-alkylated pyridines | Not specified | General method for synthesis | imist.ma |
Conformational Effects of Substituents on Ligand-Target Interactions
The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. Substituents on the pyrrolo[2,3-b]pyridine scaffold can significantly influence its preferred conformation, thereby affecting how it fits into the binding site of a protein.
The dihedral angle between the pyrrolo[2,3-b]pyridine core and any appended aryl or heteroaryl groups is a key conformational parameter. In the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, two independent molecules were found with dihedral angles of 8.23° and 9.89° between the pyridine (B92270) and azaindole rings, indicating a nearly coplanar arrangement. researchgate.net This planarity can be influenced by substituents at adjacent positions, which can create steric hindrance and force the rings to adopt a more twisted conformation.
The introduction of bulky groups can restrict the rotation around single bonds, locking the molecule into a specific, and potentially more active, conformation. Conversely, flexible alkyl chains can allow the molecule to adopt multiple conformations, one of which may be optimal for binding. The conformational and tautomeric equilibria of 3-substituted pyridines have been studied, highlighting the complex interplay of factors that determine the final structure of the molecule in solution. sci-hub.se
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry plays an increasingly important role in modern drug discovery, providing valuable insights into the structure-activity relationships of small molecules and their interactions with biological targets. These in silico methods can be used to predict the binding modes of ligands, estimate their binding affinities, and guide the design of new compounds with improved properties.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of pyrrolo[2,3-b]pyridine derivatives and to rationalize their observed SAR.
For example, molecular docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2 and Nck-interacting kinase (TNIK) inhibitors were used to analyze the binding interactions and identify key features for activity. nih.gov In another study, docking analyses of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives with JAKs helped to explain the observed JAK1 selectivity. sci-hub.se These studies often reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding.
The results from molecular docking can be used to generate hypotheses about the SAR of a series of compounds. For instance, if a particular substituent is predicted to form a strong hydrogen bond with a key residue in the active site, this can explain its high potency. Conversely, if a bulky substituent is predicted to cause a steric clash, this can explain its low activity. These insights can then be used to design new compounds with improved binding characteristics.
| Compound Series | Target | Key Findings from Docking | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | Analysis of binding interactions to understand SAR. | nih.gov |
| N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAKs | Elucidation of the basis for JAK1 selectivity. | sci-hub.se |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | Multiple kinases | Confirmation of multi-kinase inhibitory effects. | nih.gov |
| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives | JAK1 | Study of binding interactions and design of new inhibitors. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the 1H-pyrrolo[2,3-b]pyridine scaffold, QSAR studies have been instrumental in optimizing their inhibitory potential against various kinases.
For instance, a study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Traf2- and Nck-interacting kinase (TNIK) inhibitors utilized three-dimensional QSAR (3D-QSAR) to understand the structural requirements for activity. nih.govnih.gov The models, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded statistically significant results, indicating their predictive power. nih.gov The CoMFA model showed a Q² of 0.65 and an R² of 0.86, while the CoMSIA model presented a Q² of 0.74 and an R² of 0.96. nih.gov These models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency (pIC50) of the compounds, which ranged from 7.37 to 9.92. nih.gov
Although specific QSAR data for this compound is not available in these studies, the contour maps generated from such models could guide the design of novel analogs. The presence of a methyl group at the 4-position and an iodine atom at the 5-position on the pyrrolo[2,3-b]pyridine core would significantly influence the steric and electronic properties, and a dedicated QSAR study would be necessary to quantify these effects on a specific biological target.
Table 1: Representative QSAR Model Statistics for 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors No specific data is available for this compound.
This table is representative of studies on the general scaffold.
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_test (External validation) |
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
Data derived from a study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights into the stability of the complex and the key binding interactions over time. For pyrrolo[2,3-b]pyridine-based inhibitors, MD simulations have been used to validate docking poses and to understand the conformational changes that occur upon binding.
In studies of related kinase inhibitors, MD simulations are typically performed for tens to hundreds of nanoseconds to assess the stability of the ligand within the active site. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the hydrogen bond network. For example, in a study of thiazolo[3,2-a]pyridine derivatives targeting the main protease of SARS-CoV-2, MD simulations were crucial in confirming the stability of the ligand-receptor complexes. researchgate.net
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation No specific simulation data for this compound is publicly available.
This table presents typical parameters used in such studies.
| Parameter | Value/Description |
| Software | GROMACS, AMBER, NAMD |
| Force Field | AMBER, CHARMM, OPLS |
| Water Model | TIP3P, SPC/E |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 50-200 ns |
| Time Step | 2 fs |
Free Energy Perturbation Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common biological target. FEP has become an increasingly valuable tool in lead optimization, offering predictions that can guide synthetic efforts. The accuracy of FEP calculations has been shown to be within approximately 1 kcal/mol for well-behaved systems. nih.gov
The application of FEP to a series of 1H-pyrrolo[2,3-b]pyridine derivatives would involve creating a perturbation map where analogs are "mutated" into one another in silico. For example, a study could calculate the change in binding free energy (ΔΔG) when the methyl group at the 4-position of this compound is replaced with a hydrogen or a larger alkyl group. Similarly, the effect of replacing the iodine at the 5-position with other halogens or functional groups could be quantified.
A recent study on FEP-guided scaffold hopping for PDE5 inhibitors demonstrated the power of this technique. nih.gov The calculated binding free energies (ΔG_FEP) were in good agreement with experimental values (ΔG_EXP), guiding the synthesis of potent inhibitors. nih.gov
Table 3: Hypothetical Free Energy Perturbation Calculation Results This table is for illustrative purposes only, as no specific FEP data for this compound has been found.
| Perturbation | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |
| 4-Methyl -> 4-Ethyl | -0.5 | -0.3 |
| 5-Iodo -> 5-Bromo | +0.8 | +0.6 |
| 5-Iodo -> 5-Chloro | +1.2 | +1.0 |
Preclinical Biological Evaluation and Mechanistic Investigations of Pyrrolo 2,3 B Pyridine Derivatives
Target Identification and Biochemical Profiling
The initial stages of preclinical evaluation involve identifying the specific molecular targets with which a compound interacts. For pyrrolo[2,3-b]pyridine derivatives, this has been extensively studied through a variety of biochemical assays.
Kinase Inhibition Assays: FGFRs, JAKs, SIK2, B-RAF, DYRK1A, CSF1R, MPS1, RORC2, ALK, MELK, NAMPT, PI3K
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent "hinge-binding" motif, enabling it to effectively interact with the ATP-binding site of numerous protein kinases. This has led to its development as an inhibitor for several kinase families implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptors (FGFRs): Abnormal signaling from the FGFR family is a key driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. nih.gov Molecular docking studies reveal that the pyrrolo[2,3-b]pyridine nucleus forms critical hydrogen bonds with amino acid residues in the hinge region of the FGFR1 kinase domain. nih.gov One optimized compound, designated 4h , demonstrated potent, low-nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.gov
Salt-Inducible Kinase 2 (SIK2): The SIK2 enzyme is another target for which 1H-pyrrolo[2,3-b]pyridine derivatives have been developed. A patent has been filed for substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of SIK2, indicating their potential use in treating diseases like cancer and stroke. wipo.int
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase involved in the development of certain cancers. Some 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their activity against ALK. One study found that while the primary target was the c-Met kinase, certain derivatives also exhibited moderate inhibitory activity against ALK. nih.gov Another patent describes 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of protein kinases, with a particular focus on ALK. google.com
Other Kinases: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its investigation against a wide array of other kinases. It has been identified as a core structure for inhibitors of c-Met, Traf2- and NCK-interacting kinase (TNIK), and Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.govacs.org For instance, certain derivatives show potent TNIK inhibition with IC50 values below 1 nM. nih.gov While this scaffold is explored for a broad range of kinases including JAKs and PI3K pathway-related targets, specific inhibitory data for every listed kinase, such as B-RAF, DYRK1A, or MELK, under the direct "5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine" chemical space is not always publicly detailed. acs.orgsigmaaldrich.com
Enzyme and Receptor Binding Affinity Studies (e.g., H1 antagonists, HNE inhibitors)
Beyond kinases, the pyrrolo[2,3-b]pyridine scaffold has been explored for its ability to inhibit other classes of enzymes and receptors.
Human Neutrophil Elastase (HNE) Inhibitors: HNE is a serine protease involved in inflammatory diseases. Research has shown that the pyrrolo[2,3-b]pyridine nucleus is a suitable scaffold for designing potent HNE inhibitors. acs.org Studies on these derivatives revealed that modifications at position 5 of the ring system were generally well-tolerated, retaining HNE inhibitory activity with IC50 values in the nanomolar range. acs.org This suggests that substituents at this position can interact favorably with a large pocket in the enzyme's active site. acs.org
Histamine (B1213489) H1 Receptor Antagonists: The histamine H1 receptor is a key target in the treatment of allergic conditions. While extensive research exists on H1 antagonists, specific studies detailing the binding affinity of this compound derivatives are not prominently available. However, related heterocyclic structures, such as cyanoguanidine derivatives, have been investigated for dual H1 and H2 receptor antagonist activity, achieving KB values in the low nanomolar range for H1 receptor interaction. mdpi.com
| Compound Class | Target Enzyme | IC50 Range (nM) | Source |
|---|---|---|---|
| Substituted 1H-pyrrolo[2,3-b]pyridines | Human Neutrophil Elastase (HNE) | 15-51 | acs.org |
Thermodynamic and Kinetic Analysis of Target Interactions (e.g., SPR, ITC)
To fully understand the interaction between a drug candidate and its target, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.gov
Surface Plasmon Resonance (SPR) is a label-free method used to measure real-time quantitative binding affinities and kinetics (association and dissociation rates). nih.gov It is considered a gold-standard technique for analyzing biomolecular interactions. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. mdpi.com This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). mdpi.com
While these techniques are standard in drug discovery for characterizing the binding of inhibitors to kinases and other targets, specific SPR or ITC data for derivatives of this compound are not extensively detailed in publicly accessible literature. Such studies are crucial for lead optimization, providing deep insight into the forces driving the binding event. mdpi.com
Cellular Assay Systems for Efficacy and Pathway Modulation (In Vitro Studies)
Following biochemical profiling, the effects of these compounds are assessed in cellular models to confirm their efficacy and understand their impact on biological pathways within a living system.
Evaluation of Cell Proliferation and Growth Inhibition (Antitumor/Antiproliferative Activity)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. This activity is often linked to their inhibition of key kinases that drive tumor growth. For example, the FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 mouse breast cancer cells. nih.gov Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives, an isomeric scaffold, showed potent antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with the lead compound 10t exhibiting IC50 values in the sub-micromolar range. tandfonline.comnih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 10t (pyrrolo[3,2-c]pyridine) | HeLa | Cervical Cancer | 0.12 | tandfonline.comnih.gov |
| Compound 10t (pyrrolo[3,2-c]pyridine) | SGC-7901 | Gastric Cancer | 0.15 | nih.gov |
| Compound 10t (pyrrolo[3,2-c]pyridine) | MCF-7 | Breast Cancer | 0.21 | tandfonline.comnih.gov |
Assessment of Apoptosis Induction and Cell Cycle Arrest
In addition to halting proliferation, effective anticancer agents often induce programmed cell death (apoptosis) and disrupt the cell division cycle. Pyrrolo[2,3-b]pyridine derivatives have been shown to modulate these processes.
Apoptosis Induction: The FGFR inhibitor 4h was found to induce apoptosis in 4T1 breast cancer cells. Mechanistic studies indicated this occurs via the mitochondrial pathway, evidenced by a loss of the mitochondrial membrane potential (Δψm) and an increase in intracellular reactive oxygen species (ROS). nih.gov
Cell Cycle Arrest: The disruption of the cell cycle is a common mechanism for kinase inhibitors. A pyrrolo[3,2-c]pyridine derivative, 10t , was shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. tandfonline.comnih.gov In another study, a 1H-pyrrolo[2,3-b]pyridine derivative developed as a CDK8 inhibitor induced cell cycle arrest in both the G2/M and S phases in colorectal cancer cells. acs.org This arrest is often the result of inhibiting kinases that regulate the transitions between different phases of the cell cycle.
Studies on Cell Migration and Invasion
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration and invasion a critical therapeutic strategy. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated for their potential to interfere with these processes.
One area of focus has been the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase that plays a crucial role in the migration, proliferation, and differentiation of myeloid lineage cells. nih.gov The binding of its ligand, CSF-1, triggers downstream signaling cascades that promote cell motility. nih.gov Research into pyridine-based pyrrolo[2,3-d]pyrimidine analogs, a structurally related class of compounds, has demonstrated that inhibition of CSF1R can effectively block these migratory pathways. nih.gov
Another related pyrrolopyridine class, the pyrrolo[3,4-c]pyridine-3,6-dione derivatives, has been shown to inhibit the chemotaxis of THP-1 monocytes induced by monocyte chemoattractant protein-1 (MCP-1). nih.gov This inhibition of chemotaxis, or directed cell movement, further underscores the potential of the broader pyrrolopyridine family to modulate cell migration. nih.gov
Immunomodulatory Effects in Cell-Based Models
The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Compounds that can modulate the immune response, particularly by mitigating pro-inflammatory signals within the tumor microenvironment, are of significant interest.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory and immune cells. nih.gov Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the activity of immune cells like macrophages, lymphocytes, and neutrophils. nih.gov Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been shown to inhibit the production of pro-inflammatory cytokines by macrophages, demonstrating a clear immunomodulatory effect at the cellular level. nih.gov
Furthermore, some pyrrolo[2,3-b]pyridine derivatives have demonstrated inhibitory effects on Traf2- and Nck-interacting kinase (TNIK), which can lead to a concentration-dependent inhibition of Interleukin-2 (IL-2). researchgate.netimist.ma IL-2 is a critical cytokine for the proliferation of T-cells, and its modulation can have significant immunomodulatory consequences.
Investigations into Antiviral and Antimycobacterial Activities in Cell Culture
The pyrrolo[2,3-b]pyridine scaffold and its analogs have been a source of interest in the search for new antimicrobial and antiviral agents. mdpi.com
Studies on pyrazolopyridine derivatives, which share a similar heterocyclic core, have shown notable activity against Herpes Simplex Virus Type-1 (HSV-1). nih.gov These compounds were found to interfere with the HSV-1 replicative cycle, with some affecting viral adsorption and others impacting later stages of replication. nih.gov Similarly, other pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been investigated and shown to possess activity against HSV. nih.gov
In the context of influenza, a series of 2,4-disubstituted pyrrolo[2,1-f] nih.govresearchgate.netimist.matriazines were synthesized and evaluated for their antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. urfu.rumdpi.com Several of these compounds exhibited low toxicity and high antiviral activity. urfu.rumdpi.com
While extensive research has been conducted on the antiviral properties of this class of compounds, specific studies on the antimycobacterial activities of this compound or its close derivatives are not widely reported in the current scientific literature.
Assessment of Antidiabetic Activity in Cellular Models
The potential for pyrrolopyridine derivatives to influence metabolic pathways has also been explored. A study on 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, a structurally related class of compounds, revealed their ability to effectively lower blood glucose levels. nih.gov The mechanism underlying this effect was found to be the stimulation of glucose uptake into muscle and fat cells, a key process in maintaining glucose homeostasis. nih.gov This suggests that compounds based on the pyrrolopyridine scaffold may have potential as antidiabetic agents.
Anti-inflammatory and Antioxidant Properties in Cellular Contexts
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer. The anti-inflammatory properties of 1H-pyrrolo[2,3-b]pyridine derivatives are largely attributed to their ability to inhibit PDE4, as discussed in the immunomodulatory section. nih.gov By increasing intracellular cAMP, these compounds can suppress the inflammatory functions of various immune cells. nih.gov
In addition to their anti-inflammatory effects, related heterocyclic structures have demonstrated antioxidant capabilities. For instance, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) have been evaluated for their antioxidant activity in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.net This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical, a common method for assessing antioxidant potential. pensoft.net The demonstration of antioxidant properties in these related structures suggests that the pyrrolo[2,3-b]pyridine scaffold may also possess free-radical scavenging capabilities.
Mechanistic Studies of Action at the Molecular and Cellular Level
Identification of Key Signaling Pathways Affected by Pyrrolo[2,3-b]pyridine Derivatives
To understand the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives, it is crucial to identify the specific molecular and cellular pathways they modulate. Research has pinpointed several key signaling kinases that are inhibited by this class of compounds.
Table 1: Key Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Biological Function | Reference |
|---|---|---|
| Traf2- and Nck-interacting kinase (TNIK) | A key component of the Wnt/β-catenin signaling pathway, often dysregulated in colorectal cancer. | researchgate.netimist.ma |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | A receptor tyrosine kinase involved in the proliferation, differentiation, and migration of myeloid cells. | nih.gov |
| Phosphodiesterase 4B (PDE4B) | An enzyme that regulates intracellular cAMP levels and is involved in inflammation and other cellular processes. | nih.gov |
| c-Met | A receptor tyrosine kinase that, upon activation by its ligand hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, migration, and invasion. | nih.gov |
| Fibroblast Growth Factor Receptors (FGFRs) | A family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. | evitachem.com |
The inhibition of these diverse kinases highlights the polypharmacological nature of the pyrrolo[2,3-b]pyridine scaffold, suggesting its potential utility across a range of therapeutic areas, from oncology to inflammatory diseases.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | |
| 2,4-disubstituted pyrrolo[2,1-f] nih.govresearchgate.netimist.matriazines | |
| 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | |
| This compound | |
| Pyrazolopyridine derivatives | |
| Pyrido[2,3-d]pyrimidine analogs | |
| Pyrrolo[3,4-c]pyridine-3,6-dione derivatives |
Gene Expression and Proteomic Analysis in Response to Compound Treatment
There is currently no publicly available research data detailing the effects of this compound on gene expression or the proteome of treated cells. While studies on other 1H-pyrrolo[2,3-b]pyridine derivatives have shown that they can modulate signaling pathways, such as the inhibition of the FGF19/FGFR4 pathway, which would imply downstream changes in gene and protein expression, these findings are not specific to this compound. acs.org Without dedicated experimental investigation, any discussion on how this specific compound alters the transcriptional and translational landscape of a cell would be purely speculative.
Data Table: Gene Expression Analysis
| Gene | Fold Change | p-value | Cell Line/Model |
|---|---|---|---|
| Data Not Available | - | - | - |
Data Table: Proteomic Analysis
| Protein | Fold Change | p-value | Cellular Component |
|---|---|---|---|
| Data Not Available | - | - | - |
Subcellular Localization and Interaction Profiling
Information regarding the subcellular localization of this compound is not available in the current scientific literature. Studies involving radiolabeled compounds are often employed to determine the distribution of a molecule within a cell and in vivo, but no such studies have been published for this specific compound. nih.gov Similarly, there are no published reports on the molecular interaction profile of this compound. Techniques such as affinity chromatography, co-immunoprecipitation, or yeast two-hybrid screens, which are used to identify binding partners, have not been applied to this compound in any publicly accessible research.
Data Table: Subcellular Localization
| Cellular Compartment | Concentration/Enrichment | Method |
|---|---|---|
| Data Not Available | - | - |
Data Table: Interaction Profiling
| Interacting Protein/Molecule | Affinity (e.g., Kd) | Method of Detection |
|---|---|---|
| Data Not Available | - | - |
Applications and Future Directions of 5 Iodo 4 Methyl 1h Pyrrolo 2,3 B Pyridine in Chemical Biology and Medicinal Chemistry
Development of Pyrrolo[2,3-b]pyridine Derivatives as Chemical Probes for Biological Pathways
Pyrrolo[2,3-b]pyridine derivatives are valuable tools for the development of chemical probes to investigate biological pathways, largely due to their ability to act as bioisosteres of indoles and pyrrolopyrimidines. nih.gov These probes are instrumental in structure-activity relationship (SAR) studies. The 7-azaindole (B17877) core is a prominent feature in many kinase inhibitors, allowing for the design of probes that can target specific kinases and elucidate their roles in cellular signaling. For instance, derivatives of this scaffold have been developed as inhibitors for a variety of kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in cancer and inflammatory diseases. nih.gov The synthesis of related azaindole derivatives has also been explored for their potential in biological imaging. nih.gov The inherent versatility of the pyrrolo[2,3-b]pyridine scaffold allows for systematic modifications, which is a crucial aspect in the design of potent and selective chemical probes.
Strategies for Lead Optimization and Candidate Selection Based on Pyrrolo[2,3-b]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine scaffold serves as a foundational structure for lead optimization in drug discovery. A common strategy involves the derivatization of the core structure to enhance potency and selectivity for a specific biological target. For example, in the development of Focal Adhesion Kinase (FAK) inhibitors, a fragment-based approach combined with knowledge-based fragment growing has been successfully applied to the 1H-pyrrolo[2,3-b]pyridine core. nih.gov This led to the identification of compounds with submicromolar cellular FAK inhibition potential. nih.gov
Another key strategy is the use of computational methods to guide the optimization process. For instance, the VLAK protocol, a chemometric method, has been used to predict and improve the anticancer activity of pyrrolo-pyrimidine derivatives, a closely related scaffold. nih.gov This approach has successfully led to the design of new molecules with enhanced antitumor activity. nih.gov Furthermore, free energy perturbation (FEP) calculations are employed to predict the binding affinities of different derivatives, helping to prioritize synthetic efforts towards the most promising candidates. nih.gov
A summary of lead optimization strategies is presented in the table below:
| Strategy | Description | Example Application |
| Fragment-Based Growing | Essential pharmacophores are added to a core scaffold identified through fragment screening. | Development of FAK inhibitors from a 1H-pyrrolo[2,3-b]pyridine core. nih.gov |
| Computational Prediction | Chemometric protocols and binding affinity calculations are used to predict the activity of new derivatives. | VLAK protocol for improving anticancer activity of pyrrolo-pyrimidines. nih.gov |
| Molecular Hybridization | Structural fragments from known active compounds are merged with the pyrrolo[2,3-b]pyridine scaffold. | Creation of CSF1R inhibitors by combining fragments of Pexidartinib with a pyrrolopyrimidine nucleus. nih.gov |
Emerging Methodologies in Pyrrolo[2,3-b]pyridine Research
Artificial Intelligence and Machine Learning in De Novo Compound Design
Fragment-Based Drug Discovery Utilizing Pyrrolo[2,3-b]pyridine Motifs
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. This approach has been successfully applied to the 1H-pyrrolo[2,3-b]pyridine scaffold. In one study, a surface plasmon resonance (SPR)-mediated fragment screening campaign identified bicyclic scaffolds, including 1H-pyrazolo[3,4-d]pyrimidines, that bind to the hinge region of FAK. nih.gov Through a knowledge-based fragment growing approach, highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized, resulting in compounds with significant FAK inhibition potential. nih.gov This highlights the utility of the pyrrolo[2,3-b]pyridine motif as a starting point for FBDD campaigns.
Phenotypic Screening Approaches for Novel Biological Activities
Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a valuable tool for discovering novel biological activities without a preconceived target. The National Cancer Institute's NCI-60 human tumor cell line screen is a prominent example of a large-scale phenotypic screen. Pyrrolo-pyrimidine derivatives have been evaluated using this platform, which led to the identification of compounds with potent antitumor activity across various cancer cell lines. nih.gov Given the structural similarity, 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives would be suitable candidates for such phenotypic screening campaigns to uncover new therapeutic applications.
The Role of Pyrrolo[2,3-b]pyridine Scaffolds in Advancing Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern heterocyclic chemistry due to its prevalence in biologically active molecules and its synthetic versatility. The development of synthetic routes to variously substituted pyrrolo[2,3-b]pyridines is an active area of research. For instance, methods for the selective functionalization at different positions of the ring system, such as through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, have been developed. nih.gov These synthetic advancements enable the creation of diverse libraries of pyrrolo[2,3-b]pyridine derivatives for biological screening. The study of the reactivity of this scaffold, including its behavior in electrophilic substitution and cyclization reactions, continues to contribute to the fundamental understanding of heterocyclic chemistry. evitachem.com The synthesis and characterization of novel derivatives, such as the dihydrochloride (B599025) salt of pexidartinib, provide valuable insights into their solid-state properties and intermolecular interactions, which are crucial for pharmaceutical development. mdpi.com
Unaddressed Research Gaps and Future Perspectives for this compound Derivatives
The landscape of medicinal chemistry and chemical biology is in a constant state of evolution, driven by the pursuit of novel therapeutic agents and tools to unravel complex biological processes. Within this landscape, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential. The specific derivative, this compound, while not extensively studied, represents a promising starting point for the development of a new generation of targeted therapies and chemical probes. This section will delve into the unaddressed research gaps and outline future perspectives for the derivatives of this compound.
The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in several approved and investigational drugs, primarily due to its ability to act as a hinge-binding motif in the ATP-binding pocket of various protein kinases. mdpi.comnih.govgoogle.com The strategic placement of iodo and methyl groups at the 5 and 4 positions, respectively, on this scaffold offers unique opportunities for chemical modification and biological exploration. The iodine atom, in particular, can serve as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
While the broader class of pyrrolo[2,3-b]pyridines has been investigated as inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Polo-like Kinase 4 (PLK4), the specific inhibitory profile of this compound and its close derivatives remains largely uncharacterized. nih.govrsc.orgaston.ac.uk This represents a significant research gap. Future studies should focus on a comprehensive screening of this compound and its derivatives against a broad panel of kinases to identify novel and potent inhibitory activities.
Table 1: Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | rsc.org |
| KIST101029 Analogue (1e) | FMS kinase | 60 | nih.gov |
| KIST101029 Analogue (1r) | FMS kinase | 30 | nih.gov |
| FN-1501 | FLT3, CDKs | Not specified | nih.gov |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (10e) | p110α, p110β | Potent inhibitor | nih.gov |
This table presents data for structurally related compounds to highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold. The activity of this compound itself has not been reported.
A significant future perspective lies in the rational design of derivatives of this compound to target kinases implicated in diseases with high unmet medical needs. For instance, developing derivatives with high selectivity for specific kinase isoforms could lead to therapies with improved efficacy and reduced side effects. The exploration of this scaffold against novel kinase targets beyond those already established for the pyrrolopyridine class is another promising avenue.
Furthermore, the iodo substituent on the this compound core makes it an ideal candidate for the development of chemical biology probes. For example, the introduction of photoreactive groups or affinity tags via the iodine atom could enable the identification of novel cellular targets and the elucidation of complex signaling pathways. mdpi.com The development of radiolabeled derivatives using iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) could also facilitate in vivo imaging studies to investigate the biodistribution and target engagement of these compounds. mdpi.com
Another unaddressed area is the systematic investigation of the structure-activity relationship (SAR) of derivatives of this compound. A focused library of analogues with diverse substitutions at the pyrrole (B145914) and pyridine (B92270) nitrogens, as well as modifications of the methyl group, would provide valuable insights into the molecular determinants of kinase binding and inhibition. This knowledge would be instrumental in guiding the optimization of lead compounds.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example:
- Iodination : Direct electrophilic iodination at the 5-position of the pyrrolo[2,3-b]pyridine core can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C .
- Methylation : The 4-methyl group is introduced via alkylation using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) under inert conditions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating high-purity product .
Q. How can structural characterization of this compound be optimized?
- Methodological Answer :
- HRMS : High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI) mode confirms molecular weight (e.g., observed [M+H]+ at 299.9921 for C₈H₇IN₂) .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.25 (d, J=5 Hz, H-2), δ 6.95 (d, J=5 Hz, H-3), δ 2.45 (s, CH₃), and δ 12.1 (br s, NH) .
- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms iodine/methyl substitution patterns .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The 5-iodo substituent enables Suzuki-Miyaura couplings. For example:
- Boronic Acid Coupling : Using Pd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid, and K₂CO₃ in toluene/ethanol at 105°C yields 5-aryl derivatives .
- Challenges : Steric hindrance from the 4-methyl group may reduce coupling efficiency; microwave-assisted synthesis (120°C, 30 min) improves yields .
Advanced Research Questions
Q. How does the 4-methyl group influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Steric Effects : The 4-methyl group enhances metabolic stability by blocking cytochrome P450 oxidation at the adjacent position .
- Target Binding : In FGFR inhibitors, the methyl group improves hydrophobic interactions with the ATP-binding pocket (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h vs. >100 nM for unmethylated analogs) .
- SAR Studies : Comparative assays with 4-H, 4-ethyl, and 4-CF₃ analogs reveal a 10–100x potency drop, emphasizing methyl’s optimal size .
Q. What experimental strategies resolve contradictions in reported antitumor mechanisms of this compound derivatives?
- Methodological Answer :
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects (e.g., CDK1 vs. CLK inhibition) .
- Apoptosis Assays : Caspase-3/7 activation and survivin phosphorylation (Thr34) measurements differentiate pro-apoptotic vs. cytostatic modes .
- Synergy Studies : Isobologram analysis with paclitaxel confirms synergistic cytotoxicity (Combination Index <0.5) in DMPM models .
Q. How can in vivo pharmacokinetics of this compound be optimized?
- Methodological Answer :
- Formulation : Nanoparticle encapsulation (PLGA-PEG) improves solubility and extends half-life (t₁/₂ from 2.1 h to 8.5 h in murine models) .
- Dosing : Intraperitoneal administration (10 mg/kg, q3d) achieves tumor-to-plasma ratios >5:1 in xenografts .
- Metabolite Tracking : LC-MS/MS detects deiodinated metabolites (e.g., 4-methyl-1H-pyrrolo[2,3-b]pyridine) as major clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
